molecular formula C9H11N3O B14751520 3-Azido-2-phenylpropan-1-OL CAS No. 55754-77-3

3-Azido-2-phenylpropan-1-OL

Cat. No.: B14751520
CAS No.: 55754-77-3
M. Wt: 177.20 g/mol
InChI Key: WLNLVSNSDSEXHT-UHFFFAOYSA-N
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Description

3-Azido-2-phenylpropan-1-OL is an organic compound with the molecular formula C₉H₁₁N₃O It is characterized by the presence of an azido group (-N₃) attached to a phenylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2-phenylpropan-1-OL typically involves the azidation of 2-phenylpropan-1-OL. One common method is the reaction of 2-phenylpropan-1-OL with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Azido-2-phenylpropan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Azido-2-phenylpropan-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Azido-2-phenylpropan-1-OL involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The azido group acts as a reactive site, facilitating the formation of stable triazole linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-2-phenylpropan-1-OL is unique due to its specific structure, which combines the reactivity of the azido group with the stability and functionality of the phenylpropanol backbone. This makes it particularly valuable in applications requiring precise chemical modifications .

Biological Activity

3-Azido-2-phenylpropan-1-OL is a compound of significant interest in medicinal and organic chemistry due to its versatile azido functional group, which is pivotal in various biological applications, including drug development and biochemical labeling. This article explores the biological activity of this compound, synthesizing findings from recent research to provide a comprehensive overview.

Molecular Formula : C9_{9}H10_{10}N3_{3}O
Molecular Weight : 178.19 g/mol
Density : 1.095 g/cm³ at 25°C
Boiling Point : 64 °C at 2 Torr

The azido group (-N₃) enhances the reactivity of the compound, making it a valuable intermediate in click chemistry, which is widely used for bioconjugation and molecular labeling techniques.

The biological activity of this compound can be attributed to several mechanisms:

  • Click Chemistry : The azido group allows for efficient reactions with alkynes to form triazole derivatives, which are important in drug discovery and development .
  • Bioconjugation : This compound can be utilized to attach fluorescent labels to biomolecules, facilitating tracking and imaging in cellular studies .
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as enzyme inhibitors, potentially impacting metabolic pathways.

Antioxidant Activity

Research indicates that compounds containing azido groups exhibit antioxidant properties. For instance, studies on related phenylpropanol derivatives show potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific carbohydrate-hydrolyzing enzymes. This inhibition can lead to therapeutic applications in managing conditions like diabetes by modulating carbohydrate metabolism .

Drug Development

As a precursor for synthesizing more complex molecules, this compound plays a critical role in developing new pharmaceuticals. Its ability to form stable linkages with biological macromolecules makes it an attractive candidate for drug delivery systems .

Study on Enzyme Inhibition

In a study published in Molecules, researchers synthesized various derivatives of this compound and tested their inhibitory effects on alpha-glucosidase. Results indicated that certain derivatives showed significant inhibition (up to 85% at optimal concentrations), suggesting their potential as anti-diabetic agents .

Click Chemistry Applications

A study highlighted the use of this compound in click chemistry reactions to synthesize triazole-based compounds with enhanced biological activity. The efficiency of these reactions was demonstrated through high yields (over 90%) when coupled with appropriate alkynes under copper-catalyzed conditions .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9_{9}H10_{10}N3_{3}OEnzyme inhibition, antioxidant properties
3-Azido-1-propanamineC3_{3}H8_{8}N3_{3}Less active; primarily used as a reagent
3-AzidopropanolC3_{3}H7_{7}N3_{3}OUsed in click chemistry but limited biological activity

Properties

CAS No.

55754-77-3

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-azido-2-phenylpropan-1-ol

InChI

InChI=1S/C9H11N3O/c10-12-11-6-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2

InChI Key

WLNLVSNSDSEXHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN=[N+]=[N-])CO

Origin of Product

United States

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